Product packaging for 3-Chloropyridine-2,5-diamine(Cat. No.:CAS No. 813425-48-8)

3-Chloropyridine-2,5-diamine

Cat. No.: B1290040
CAS No.: 813425-48-8
M. Wt: 143.57 g/mol
InChI Key: KKCADFJHCOXVBQ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry Research

Pyridine and its derivatives are fundamental heterocyclic compounds that are of immense interest in many areas of science, including medicinal and analytical chemistry. nih.govresearchgate.net The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products and synthetic compounds. ijcrt.org Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a crucial building block in organic synthesis. nih.govresearchgate.net

In medicinal chemistry, pyridine derivatives have shown a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. ijcrt.orgnih.gov The versatility of the pyridine scaffold allows chemists to design and synthesize novel therapeutic agents with high efficacy. nih.gov Furthermore, these compounds are vital in the development of agrochemicals and materials science. nsf.gov

Overview of Diaminopyridines as Synthetic Building Blocks

Diaminopyridines are a class of pyridine derivatives that feature two amino groups attached to the pyridine ring. These compounds are highly valuable as synthetic building blocks due to the presence of multiple reactive sites. cymitquimica.comd-nb.info The amino groups can act as nucleophiles, allowing for a variety of chemical modifications and the construction of more complex molecular architectures. d-nb.info

The position of the amino groups on the pyridine ring significantly influences the reactivity and properties of the diaminopyridine isomer. They are key intermediates in the synthesis of various fused heterocyclic systems, such as imidazopyridines and triazolopyridines, which are known to possess important pharmacological activities. imist.maresearchgate.net The ability to selectively functionalize the amino groups or the pyridine ring itself makes diaminopyridines versatile precursors in drug discovery and materials science. acs.org

Role of Halogenation in Modifying Pyridine Reactivity and Electronic Structure

Halogenation, the introduction of one or more halogen atoms onto the pyridine ring, is a critical strategy for modulating the electronic properties and reactivity of pyridine derivatives. nsf.govnih.gov The electron-withdrawing nature of halogen atoms decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. chemrxiv.orgnih.gov

This modification of the electronic structure is a powerful tool for synthetic chemists. nsf.govnih.gov Halogenated pyridines are key intermediates that enable a wide array of subsequent chemical transformations, including cross-coupling reactions, which are fundamental for constructing complex molecules. nsf.govnih.gov The position of the halogen atom is crucial, as it directs the regioselectivity of further functionalization. nih.gov Therefore, the development of selective halogenation methods is a significant area of research in organic synthesis. nsf.govnih.gov

Contextualization of 3-Chloropyridine-2,5-diamine within Pyridinediamine Isomers

This compound is a specific isomer of a halogenated diaminopyridine. Its chemical structure is characterized by a pyridine ring with amino groups at positions 2 and 5, and a chlorine atom at position 3. The presence and relative positions of these functional groups—two electron-donating amino groups and one electron-withdrawing chloro group—create a unique electronic and reactivity profile.

The chloro group at the 3-position and the amino groups at the 2 and 5-positions make this molecule an interesting substrate for a variety of chemical reactions. It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Other isomers, such as 2-chloro-3,5-diaminopyridine and 2,3-diamino-5-chloropyridine, will exhibit different reactivity patterns due to the altered positions of the substituents. synhet.combiosynth.com

Chemical Compound Data

Below is a table summarizing the key properties of this compound and its related isomers.

PropertyThis compound2-Chloropyridine-3,5-diamine2,3-Diamino-5-chloropyridine
Molecular Formula C₅H₆ClN₃C₅H₆ClN₃C₅H₆ClN₃
Molecular Weight 143.57 g/mol epa.gov143.57 g/mol 143.57 g/mol biosynth.com
CAS Number 813425-48-8 epa.gov5632-81-5 synhet.com25710-20-7 biosynth.com
Appearance Not specifiedNot specifiedNot specified
Melting Point Not specifiedNot specified170 °C biosynth.com
Boiling Point Not specifiedNot specified338.9 °C biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3 B1290040 3-Chloropyridine-2,5-diamine CAS No. 813425-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCADFJHCOXVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630663
Record name 3-Chloropyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813425-48-8
Record name 3-Chloropyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 3 Chloropyridine 2,5 Diamine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient, which generally makes it resistant to electrophilic attack but susceptible to nucleophilic substitution. The presence of two activating amino groups and one deactivating chloro group on the 3-Chloropyridine-2,5-diamine ring system creates a nuanced reactivity landscape.

The reactivity of the pyridine nucleus in this compound is a balance between the activating effects of the two amino groups and the deactivating effect of the chlorine atom and the ring nitrogen. The amino groups, being strong activating ortho-, para-directors, would theoretically direct electrophiles to the C4 and C6 positions. Conversely, the pyridine nitrogen and the chlorine atom deactivate the ring towards electrophilic substitution.

In contrast, the electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the chlorine atom, makes the molecule a candidate for nucleophilic aromatic substitution (SNAr). The chlorine atom at the C3 position can potentially be displaced by strong nucleophiles. However, SNAr reactions on pyridine rings are most facile when the leaving group is at the 2- or 4-position, which allows for resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. Displacement of a chlorine at the 3-position is generally more difficult. The presence of the amino groups may further influence the feasibility of such reactions.

The manipulation of halogen substituents on pyridine rings is a critical aspect of synthetic strategies involving these heterocycles. This includes both the addition of chlorine atoms (chlorination) and their removal (dechlorination).

Direct Chlorination: While the pyridine ring is generally deactivated towards electrophiles, the presence of the strongly activating amino groups in this compound could facilitate further chlorination under specific conditions. However, controlling the regioselectivity of such a reaction would be challenging, and side reactions involving the amino groups are possible. Synthetic routes to polychlorinated pyridines often involve high temperatures and pressures, or the chlorination of pyridine N-oxides. google.com

Dechlorination: The removal of the chlorine atom from the 3-position of this compound can be achieved through various reductive dechlorination methods. Catalytic hydrogenation is a common technique, typically employing catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. nih.gov This method is often effective for removing chloro substituents from aromatic rings. Another approach is chemical reduction, for instance, using metals like zinc in an acidic or alkaline medium. google.com Studies on other chloropyridine isomers have shown that dechlorination can also be achieved under anaerobic conditions by microbial consortia in sediments or through advanced oxidation-reduction processes. nih.govresearchgate.net For example, a controllable process involving pyridine N-oxidation followed by nucleophilic attack with hydroperoxide anions has been shown to enhance dechlorination efficiency. nih.gov

MethodReagents/CatalystGeneral ConditionsReference
Catalytic HydrogenationPd/C, Rh/CH₂ gas, often at elevated pressure and temperature. nih.gov
Chemical ReductionZinc (dust or chips)Aqueous alkaline or acidic medium. google.com
N-Oxidation-DechlorinationH₂O₂, Carbonate SpeciespH-controlled aqueous solution to generate HCO₄⁻ and HO₂⁻. nih.gov
Anaerobic BiotransformationMicrobial consortiaAnoxic freshwater sediment slurries. researchgate.net

Transformations Involving Amino Functionalities

The two amino groups of this compound are primary sites of reactivity, serving as nucleophiles and as handles for building more complex molecular architectures.

The primary amino groups at the C2 and C5 positions can be readily acylated or derivatized to form stable linkages, which is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties.

Carboxamides: The reaction of the amino groups with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) leads to the formation of carboxamides (amide bonds). This amidation can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Depending on the stoichiometry of the reagents, either mono- or di-acylation can be achieved.

Ureas: Urea (B33335) derivatives are synthesized by treating the aminopyridine with an appropriate isocyanate (R-N=C=O). The nucleophilic nitrogen of the amino group attacks the electrophilic carbon of the isocyanate, yielding the corresponding substituted urea. researchgate.netnih.gov

Thioureas: Similarly, thiourea (B124793) linkages are formed through the reaction of the amino groups with isothiocyanates (R-N=C=S). researchgate.netmdpi.com This reaction proceeds via a similar mechanism to urea formation. mdpi.com

These derivatizations are versatile and allow for the introduction of a wide array of substituents (R groups), enabling the systematic exploration of structure-activity relationships.

Derivative TypeReagentResulting LinkageReference
CarboxamideCarboxylic Acid (+ coupling agent) or Acyl Chloride-NH-C(=O)-R
UreaIsocyanate (R-NCO)-NH-C(=O)-NH-R nih.gov
ThioureaIsothiocyanate (R-NCS)-NH-C(=S)-NH-R researchgate.netmdpi.com

The arrangement of functional groups in this compound, particularly the 2-amino group adjacent to the ring nitrogen, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The most prominent examples are imidazopyridines, a class of compounds with significant biological activities. nih.govresearchgate.net

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold typically involves the reaction of a 2-aminopyridine (B139424) derivative with a reagent containing a two-carbon unit, such as an α-haloketone (the Tschitschibabin reaction). e3s-conferences.org In the case of this compound, the 2-amino group can react in this manner to form a fused imidazole (B134444) ring. The reaction proceeds via initial N-alkylation of the pyridine nitrogen or the exocyclic amino group, followed by intramolecular cyclization and dehydration to yield the aromatic fused system. e3s-conferences.org More contemporary methods utilize various catalysts and reaction conditions, including NaIO₄/TBHP-promoted (3+2) cycloaddition with propargyl alcohols, to construct the imidazopyridine core. nih.gov The presence of the second amino group at the C5 position and the chlorine at C3 provides further opportunities for functionalization of the final fused product.

Fused HeterocycleTypical ReagentsReaction TypeReference
Imidazo[1,2-a]pyridineα-Haloketones, α-HaloaldehydesCyclocondensation (Tschitschibabin) e3s-conferences.org
Imidazo[1,2-a]pyridinePropargyl alcoholsNaIO₄/TBHP-promoted (3+2) cycloaddition nih.gov
Imidazo[1,2-a]pyridineChalconesCopper-catalyzed aerobic oxidative coupling semanticscholar.org

The amino groups of this compound can also participate in dimerization reactions, particularly under oxidative conditions. Oxidative dimerization of aromatic amines can lead to the formation of azo (-N=N-) or hydrazo (-NH-NH-) linkages, or C-C or C-N bond formation between two monomer units.

Studies on related heterocyclic systems, such as 3-aminothieno[2,3-b]pyridines, have shown that treatment with an oxidizing agent like sodium hypochlorite (B82951) (bleach) can lead to unusual oxidative dimerization products through the formation of multiple new σ-bonds. nih.gov The proposed mechanisms for such reactions can involve single-electron transfer (SET) to generate cation-radical species that subsequently dimerize. nih.gov Another study on 5-aminopyrazoles demonstrated a copper-promoted dimerization that proceeded via the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, highlighting the possibility of radical-mediated pathways. mdpi.com The reaction of 4-aminopyridine (B3432731) with bromine was also reported to result in a peculiar bromination-dimerization process. acs.orgresearchgate.net These examples suggest that this compound could undergo similar transformations to form novel dimeric structures, with the specific outcome depending heavily on the reaction conditions and the oxidizing agent employed.

Reactivity of the Halogen Substituent

The chemical behavior of this compound is significantly influenced by the interplay of its substituents: two activating amino groups and a deactivating chlorine atom on the pyridine ring. The reactivity of the chlorine atom, in particular, is central to the molecule's utility as a synthetic intermediate.

The replacement of the chlorine atom in this compound occurs via a nucleophilic aromatic substitution (NAS) mechanism. youtube.com This process is generally characterized by an addition-elimination pathway where a nucleophile attacks the carbon atom bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. researchgate.net Aromaticity is restored upon the expulsion of the chloride ion. youtube.com

However, the position of the halogen on the pyridine ring is a critical determinant of its reactivity. Halogens located at the 2- and 4-positions of the pyridine ring are significantly more susceptible to nucleophilic displacement than a halogen at the 3-position. uoanbar.edu.iqmsu.edu The reactivity of 3-chloropyridine (B48278) can be thousands of times lower than that of 2-chloropyridine (B119429) or 4-chloropyridine. uoanbar.edu.iq Consequently, the chlorine atom in this compound is relatively unreactive towards nucleophilic substitution under standard conditions.

Despite this reduced reactivity, displacement can be achieved, often requiring more forcing conditions or catalysis. For instance, amination reactions to replace the chlorine with an amino or substituted amino group may be facilitated by the presence of a copper catalyst. google.com Other strong nucleophiles can also be employed to displace the chlorine, leading to the formation of various derivatives.

Table 1: Examples of Potential Nucleophilic Displacement Reactions

NucleophileReagent ExamplePotential ProductReaction Type
AmineAmmonia (B1221849) (in the presence of a copper catalyst)Pyridine-2,3,5-triamineAmination
AlkoxideSodium methoxide3-Methoxypyridine-2,5-diamineAlkoxylation
ThiolateSodium thiophenoxide3-(Phenylthio)pyridine-2,5-diamineThioetherification

The chlorine atom at the 3-position plays a multifaceted role in dictating the reaction pathways of this compound, primarily through its electronic effects and its influence on the stability of reaction intermediates.

Electronic Influence: The low reactivity of the 3-chloro substituent is rooted in the electronic stabilization of the intermediate formed during nucleophilic attack. uoanbar.edu.iq When a nucleophile attacks the 2- or 4-position, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen atom, providing significant stabilization. uoanbar.edu.iqmsu.edu This delocalization is not possible when the attack occurs at the 3-position. The intermediate is therefore less stable, the activation energy for the reaction is higher, and the reaction rate is consequently much lower. uoanbar.edu.iq

Furthermore, the reactivity of the pyridine ring is heavily influenced by the other substituents present. In this compound, the two amino groups at positions 2 and 5 are strong electron-donating groups through resonance. They increase the electron density of the aromatic ring, making it less electrophilic. This heightened electron density deactivates the ring towards attack by nucleophiles, further compounding the positional disadvantage of the chlorine atom at the 3-position.

Table 2: Influence of Substituents on Nucleophilic Aromatic Substitution Reactivity

SubstituentPositionElectronic EffectImpact on Ring Electron DensityEffect on Nucleophilic Substitution
Chlorine3Inductively withdrawing (-I), Weakly resonance donating (+R)Net withdrawalDeactivating (due to intermediate instability)
Amino2Strongly resonance donating (+R), Inductively withdrawing (-I)Net donationStrongly deactivating
Amino5Strongly resonance donating (+R), Inductively withdrawing (-I)Net donationStrongly deactivating

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.

A ¹H NMR spectrum of 3-Chloropyridine-2,5-diamine would be expected to provide key information about its proton environment. The spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the two amino (-NH₂) groups. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the chlorine and amino substituents. The integration of these signals would confirm the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent protons would result in signal splitting (e.g., doublets, triplets), and the coupling constants (J values) would help to establish the connectivity and relative positions of the protons on the pyridine ring. However, specific experimental ¹H NMR data, including chemical shifts and coupling constants for this compound, have not been reported in the reviewed literature.

A ¹³C NMR spectrum is used to identify the carbon framework of a molecule. For this compound, the spectrum would display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbon atom bonded to the chlorine (C-3) would be expected at a specific chemical shift, as would the carbons bonded to the amino groups (C-2 and C-5). The remaining two carbons (C-4 and C-6) would also have characteristic shifts. This data would collectively provide a carbon map of the molecule. As with the proton NMR data, specific, experimentally determined ¹³C NMR data for this compound is not available in the surveyed scientific publications.

Advanced two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Diffusion Ordered Spectroscopy (DOSY) would offer deeper structural insights. An ¹H-¹³C HSQC experiment would establish direct one-bond correlations between protons and the carbon atoms they are attached to, confirming the assignments made from the individual 1D spectra.

DOSY NMR could be used to study the diffusion behavior of the molecule in solution, which can be correlated with its size and shape. This technique is particularly useful for assessing sample purity and studying intermolecular interactions. At present, there are no published studies employing these advanced NMR techniques for the analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₅H₆ClN₃), HRMS would be used to confirm its exact mass. The theoretical exact mass of this compound is 143.0250 Da. An experimental HRMS measurement yielding a value very close to this would serve as strong evidence for the compound's identity and elemental composition. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes) would also be observable. Specific HRMS data for this compound has not been found in the available literature.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a compound like this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent groups. The amino (-NH₂) groups typically exhibit stretching vibrations in the region of 3250-3480 cm⁻¹. Specifically, primary aromatic amines show both asymmetric and symmetric N-H stretching modes.

The presence of hydrogen bonding can influence the position and shape of these bands, often causing a shift to lower wavenumbers and broadening of the peaks. The N-H scissoring (bending) vibration is anticipated to appear around 1650 cm⁻¹. The stretching vibration of the C-N bond in aromatic amines is typically observed in the 1260-1330 cm⁻¹ region. Furthermore, the pyridine ring itself has a series of characteristic stretching vibrations between 1300-1600 cm⁻¹. The C-Cl stretching vibration is expected to be found at lower wavenumbers.

Raman Spectroscopy for Molecular Interactions and Dynamics

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying molecular interactions. The Raman spectrum of a substituted pyridine is influenced by the nature and position of its functional groups. For this compound, intermolecular interactions, such as hydrogen bonding, can be investigated through shifts in the Raman peaks. For example, studies on pyridine-water complexes have shown that hydrogen bonding can induce shifts to lower wavenumbers for certain ring modes. The molecular structure and interactions within the crystal lattice will dictate the specific Raman spectral features, offering insights into the solid-state dynamics of the compound.

X-ray Crystallography

Due to the limited availability of specific crystallographic data for this compound, this section will focus on the detailed X-ray diffraction studies of its closely related isomer, 5-chloropyridine-2,3-diamine (B1270002). iucr.org These findings provide valuable insights into the structural characteristics that are likely to be shared or similar in related chlorodiaminopyridine isomers.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis of 5-chloropyridine-2,3-diamine has provided a definitive determination of its solid-state structure. iucr.orgnih.gov The compound crystallizes in a non-enantiogenic (Sohncke) space group. nih.gov The precise arrangement of the atoms in the crystal lattice has been elucidated, confirming the connectivity and stereochemistry of the molecule.

Table 1: Crystal Data and Structure Refinement for 5-chloropyridine-2,3-diamine

Parameter Value
Empirical formula C₅H₆ClN₃
Formula weight 143.58
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 5.3781 (3)
b (Å) 10.1553 (6)
c (Å) 11.6669 (7)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 636.93 (6)
Z 4

Data sourced from Sulovari & Tanski (2017). iucr.org

Analysis of Molecular Planarity and Conformation

The molecular structure of 5-chloropyridine-2,3-diamine is nearly planar. nih.gov The root-mean-square (r.m.s.) deviation from the mean plane of all non-hydrogen atoms is a mere 0.013 Å. nih.gov However, the two amino groups are twisted out of the plane of the pyridine ring to minimize steric hindrance between them. iucr.org The plane of the amino group at position 2 forms an angle of 45 (3)° with the molecular plane, while the amino group at position 3 is twisted by 34 (3)°. nih.gov

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of 5-chloropyridine-2,3-diamine is dominated by a network of intermolecular hydrogen bonds and π-stacking interactions. iucr.org The amino groups and the pyridine nitrogen atom are all involved in hydrogen bonding. iucr.org These interactions link the molecules into spiral, hydrogen-bonded columns. iucr.org

Offset face-to-face π-stacking is also a significant feature of the crystal packing. iucr.org The key parameters for these interactions are detailed in the table below.

Table 2: Intermolecular Interaction Parameters for 5-chloropyridine-2,3-diamine

Interaction Type Parameter Value
π-stacking Centroid-to-centroid distance 3.756 (1) Å
Plane-to-plane distance 3.414 (2) Å
Ring offset 1.568 (3) Å
Hydrogen Bonding Namine—H⋯Npyr donor-acceptor distance 3.075 (4) Å
Namine—H⋯Namine donor-acceptor distance 3.250 (4) Å

Data sourced from Sulovari & Tanski (2017). iucr.orgnih.gov

Unlike some related compounds, 5-chloropyridine-2,3-diamine does not exhibit centrosymmetric hydrogen-bonding dimerization. iucr.org

Bond Length Analysis within the Pyridine Ring and Substituents

The bond lengths within the 5-chloropyridine-2,3-diamine molecule are within the expected ranges for similar aromatic compounds. researchgate.net The C—Cl bond length has been determined to be 1.748 (3) Å. nih.gov This is comparable to the C—Cl bond lengths found in related molecules such as 2-amino-5-chloropyridine (B124133) (1.7404 (14) Å) and 2-amino-3-chloropyridine (B188170) (1.735 (3) Å). nih.gov The bond lengths within the pyridine ring are consistent with its aromatic character.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Chloropyridine-2,5-diamine, such studies would offer a foundational understanding of its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable arrangement of its atoms. Subsequent calculations could then determine key electronic properties.

Table 1: Hypothetical DFT-Calculated Properties of this compound

Property Predicted Significance
HOMO-LUMO Gap Indicates the molecule's electronic excitability and kinetic stability. A smaller gap might suggest higher reactivity.
Molecular Electrostatic Potential (MEP) Maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack, crucial for predicting reaction sites.
Mulliken Atomic Charges Provides insight into the charge distribution across the molecule, highlighting the polarity of bonds and the reactivity of different atoms.

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from DFT calculations.

Semi-Empirical Methods for Reaction Mechanism Investigations

While DFT provides high accuracy, semi-empirical methods offer a computationally less expensive approach to explore reaction mechanisms. These methods would be particularly useful for initial screenings of potential reaction pathways involving this compound, providing qualitative insights before undertaking more demanding calculations.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is key to controlling its chemical transformations and synthesizing new, valuable compounds.

Transition State Analysis of Chlorination and Functionalization Reactions

Computational analysis of transition states is critical for understanding the kinetics and feasibility of chemical reactions. For this compound, locating and characterizing the transition states for chlorination and other functionalization reactions would reveal the energy barriers of these processes. This information is invaluable for optimizing reaction conditions and predicting the formation of specific products.

Intrinsic Reaction Coordinate (IRC) Analysis

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. An IRC analysis would provide a detailed picture of the geometric and energetic changes that occur throughout a reaction involving this compound.

Computational Insights into Dimer Formation Mechanisms

Intermolecular interactions can lead to the formation of dimers and larger aggregates. Computational studies could explore the potential for this compound to form dimers through hydrogen bonding or other non-covalent interactions. Understanding these mechanisms is important for predicting the solid-state structure and properties of the compound. While studies on isomers like 5-chloropyridine-2,3-diamine (B1270002) have shown the presence of hydrogen-bonded dimers, specific computational analysis for the 3-chloro-2,5-diamino isomer is lacking.

Intermolecular Interaction Studies

Modeling of Hydrogen Bonding Networks

Hydrogen bonding is a predominant intermolecular force in this compound due to the presence of two amino groups (hydrogen bond donors) and the pyridine (B92270) nitrogen atom (a hydrogen bond acceptor). Computational models, often employing Density Functional Theory (DFT), can predict the geometry and energetics of these bonds, leading to the simulation of stable hydrogen-bonding networks.

Although a specific computational model for this compound is not documented, the crystallographic study of its isomer, 5-chloropyridine-2,3-diamine, provides a template for the types of networks that could be modeled. In the solid state of 5-chloropyridine-2,3-diamine, the amino groups and the pyridine nitrogen atom are extensively involved in intermolecular hydrogen bonding. This leads to the formation of spiral hydrogen-bonded columns where molecules are linked in a head-to-tail fashion. Another related compound, 2-amino-3-chloropyridine (B188170), exhibits a different, centrosymmetric hydrogen-bonded dimer motif, formed through Namine—H⋯Npyridine interactions.

Computational modeling for this compound would likely explore the potential for similar motifs. The relative positions of the chloro and diamino substituents would influence the geometry and stability of various possible hydrogen-bonded networks, such as dimers, chains, or more complex three-dimensional arrays.

Table 1: Potential Hydrogen Bonding Motifs in Chlorinated Aminopyridines

Motif TypeDescriptionObserved in Related Compound
Centrosymmetric DimerTwo molecules form a cyclic arrangement through N—H···N hydrogen bonds.2-amino-3-chloropyridine
Spiral ColumnMolecules are linked through a continuous chain of hydrogen bonds, forming a helical structure.5-chloropyridine-2,3-diamine
2D SheetsHydrogen-bonded strips are further connected into two-dimensional layers.5-chloropyridine-2,3-diamine

This table is generated based on crystallographic data of isomers and represents potential motifs for computational study of this compound.

Analysis of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The chlorine atom in this compound, attached to an electron-withdrawing pyridine ring, has the potential to engage in such interactions. Computational methods are instrumental in characterizing the nature and strength of these bonds.

Analysis of halogen bonding in related structures provides experimental context. For instance, the crystal structure of 2-amino-3-chloropyridine reveals short intermolecular Cl⋯Cl interactions with a distance of 3.278 Å, indicating a significant halogen-halogen contact. Conversely, in the crystal structure of 5-chloropyridine-2,3-diamine, no such short halogen–halogen contacts were observed.

A computational analysis of this compound would involve mapping the electrostatic potential surface of the molecule to identify the "sigma-hole," a region of positive electrostatic potential on the chlorine atom that is responsible for halogen bonding. DFT calculations could then be used to model the interaction energies and geometries between the chlorine atom of one molecule and a nucleophilic site (like the pyridine nitrogen or an amino group) of another.

Table 2: Halogen Bonding Parameters in Isomeric Chloropyridines

CompoundInteraction TypeDistance (Å)Computational Relevance
2-amino-3-chloropyridineIntermolecular Cl⋯Cl3.278Provides a benchmark for modeling Type I halogen-halogen interactions.
5-chloropyridine-2,3-diamineNo short Cl⋯Cl contactN/ASuggests that steric or other intermolecular forces may preclude this interaction, a factor for computational models to consider.

This table highlights experimental findings in isomers that can inform future computational analysis of halogen bonding in this compound.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational methods are a cornerstone of modern drug discovery and materials science for predicting the relationship between a molecule's structure and its biological activity or physical properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build predictive models based on a set of known compounds.

These models correlate physicochemical descriptors of molecules (such as steric, electronic, and hydrophobic properties) with their observed activity. For a compound like this compound, a computational SAR study would typically involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for this compound and a series of structurally related compounds with known activities.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to develop a mathematical model that links the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

As of the current literature, specific computational SAR or QSAR studies focusing on this compound have not been reported. Such studies require a dataset of analogous compounds with measured biological or functional data, which may not be publicly available. However, the general principles of QSAR and pharmacophore modeling are broadly applicable to pyridine derivatives for various therapeutic targets. A future computational SAR study on this compound could provide valuable predictions of its potential biological activities and guide the synthesis of more potent analogues.

Synthesis and Characterization of Derivatives of 3 Chloropyridine 2,5 Diamine

Amide and Urea (B33335) Derivatives

The synthesis of amide and urea derivatives from primary amines is a fundamental transformation in organic chemistry. For 3-Chloropyridine-2,5-diamine, which possesses two primary amine groups, these reactions can be controlled to produce mono- or di-substituted products.

Amide Synthesis: Amide derivatives are typically formed through the acylation of the amino groups. This can be achieved by reacting the diamine with acyl chlorides or anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. Alternatively, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form the amide bond directly from a carboxylic acid. fishersci.co.uknih.gov The reaction stoichiometry can be adjusted to favor either mono-acylation or di-acylation of the diamine.

Urea Synthesis: Urea derivatives are generally prepared by reacting the amine with an isocyanate. nih.gov The nucleophilic amino group attacks the electrophilic carbon of the isocyanate to form the urea linkage. Symmetrical ureas can be formed using phosgene (B1210022) or its equivalents, such as N,N'-Carbonyldiimidazole (CDI), which first reacts with one amine to form an intermediate that is then attacked by a second amine molecule. organic-chemistry.org For this compound, reaction with two equivalents of an isocyanate would yield a di-urea derivative. A study on a related diaminophenyl chloropicolinate structure demonstrated the successful synthesis of various amide and urea derivatives by coupling the diamine core with different acid chlorides and isocyanates, respectively. nih.gov

Table 1: Representative Amide and Urea Derivatives

Reagent Product Name Potential Structure
Acetyl Chloride (1 eq.) N-(3-Chloro-5-aminopyridin-2-yl)acetamide Mono-acetylated derivative
Benzoyl Chloride (2 eq.) N,N'-(3-Chloropyridine-2,5-diyl)dibenzamide Di-benzoylated derivative

Thiourea (B124793) Derivatives

Thiourea derivatives are sulfur analogs of ureas and are synthesized in a similar fashion. The most common method involves the reaction of a primary amine with an isothiocyanate. mdpi.com The lone pair of the amine's nitrogen atom attacks the central carbon of the isothiocyanate's -N=C=S group.

For this compound, this reaction can be performed with one or two equivalents of an isothiocyanate to yield mono- or di-substituted thioureas. The reactions are typically carried out in a polar solvent like ethanol (B145695) or acetone. nih.gov Research on a similar diaminophenyl chloropicolinate scaffold has shown that coupling with various isothiocyanates proceeds efficiently to yield the corresponding thiourea derivatives in good yields. nih.gov

Table 2: Representative Thiourea Derivatives

Reagent Product Name Potential Structure
Phenyl isothiocyanate (1 eq.) 1-(3-Chloro-5-aminopyridin-2-yl)-3-phenylthiourea Mono-phenyl thiourea derivative
Allyl isothiocyanate (2 eq.) 1,1'-(3-Chloropyridine-2,5-diyl)bis(3-allylthiourea) Di-allyl thiourea derivative

Fused Heterocyclic Systems Derived from this compound

The synthesis of fused heterocyclic systems is highly dependent on the relative positions of the functional groups on the starting scaffold.

Imidazopyridines and Azabenzimidazoles

The synthesis of azabenzimidazoles, such as imidazo[4,5-b]pyridines, requires an ortho-diamine precursor, meaning the two amino groups must be on adjacent carbons (e.g., in the 2 and 3 positions). This arrangement allows for cyclization with reagents like aldehydes, carboxylic acids, or their derivatives to form the five-membered imidazole (B134444) ring fused to the pyridine (B92270) core. Since this compound does not possess an ortho-diamine arrangement, it is not a suitable precursor for the synthesis of imidazo[4,5-b]pyridines or imidazo[4,5-c]pyridines via these standard cyclization methods. No alternative synthetic routes to other imidazopyridine isomers using this specific starting material have been prominently reported.

Quinazoline Derivatives

Similarly, the synthesis of quinazolines and their pyridine-based analogs, pyridopyrimidines, relies on specific arrangements of functional groups that are not present in this compound. Typical syntheses involve the cyclization of ortho-amino benzoic acids, ortho-amino benzonitriles, or ortho-amino benzylamines. nih.govnih.gov The 2,5-substitution pattern of the amino groups on the pyridine ring does not facilitate the required intramolecular cyclization to form a fused six-membered pyrimidine (B1678525) ring through established synthetic protocols.

Schiff Base Complexes

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. nih.gov Given that this compound has two primary amino groups, it can react with two equivalents of an aldehyde or ketone to form a bis(imine) ligand. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.

The synthesis involves refluxing the diamine with the chosen carbonyl compound, often in an alcoholic solvent like ethanol, sometimes with a catalytic amount of acid. The resulting Schiff base ligand can then be reacted with a metal salt (e.g., Co(II), Ni(II), Cu(II), Pd(II) chlorides) to form the corresponding metal complex. mdpi.com Analogous work with 2,6-diaminopyridine (B39239) has demonstrated the formation of stable tetradentate Schiff base ligands and their subsequent coordination with various metal centers. researchgate.net The coordination typically involves the two imine nitrogen atoms and other donor atoms if present on the aldehyde precursor.

Table 3: Potential Schiff Base Complexes

Aldehyde/Ketone Metal Salt Potential Complex Structure
Salicylaldehyde (B1680747) CuCl₂ A Cu(II) complex with a tetradentate ligand derived from two salicylaldehyde units.
2-Acetylpyridine (B122185) NiCl₂ A Ni(II) complex with a bis(imine) ligand derived from two 2-acetylpyridine units.

Organometallic Complexes as Ligands

Beyond Schiff base formation, the this compound molecule itself can act as a ligand in organometallic and coordination complexes. The two primary amino groups and the pyridine ring nitrogen offer multiple potential coordination sites. It can function as a neutral bidentate ligand, chelating to a metal center through the two amino nitrogen atoms. Alternatively, it can act as a bridging ligand, linking two metal centers.

The synthesis of such complexes would typically involve reacting the diamine directly with a metal precursor in a suitable solvent. The specific coordination mode would depend on the metal, its preferred coordination geometry, and the reaction conditions. The chemistry of aminopyridinato ligands, derived from deprotonated aminopyridines, is well-established for early transition metals, highlighting the versatility of such scaffolds in organometallic chemistry. vot.pl While specific complexes using this compound are not extensively documented, the principles of coordination chemistry suggest its viability as a versatile ligand.

Applications in Chemical Synthesis and Materials Science Excluding Clinical/drug Applications

Synthetic Intermediates for Complex Organic Molecules

While the broader class of chloropyridines and diaminopyridines are widely utilized in organic synthesis, specific examples detailing the role of 3-Chloropyridine-2,5-diamine are scarce. General chemical principles suggest its potential in forming a variety of heterocyclic systems due to the presence of two nucleophilic amino groups and a halogenated pyridine (B92270) ring susceptible to substitution reactions.

Preparation of Heterocyclic Compounds with Specific Functional Groups

The diamino functionality of this compound provides a scaffold for the construction of fused heterocyclic systems. Reactions with dicarbonyl compounds or their equivalents could, in principle, lead to the formation of imidazopyridines, pyrazinopyridines, or other related bicyclic and polycyclic structures. The chlorine substituent offers a handle for further functionalization, allowing for the introduction of various substituents through nucleophilic aromatic substitution or cross-coupling reactions. However, specific, published examples of these transformations for this compound are not readily found in the scientific literature.

Precursors for Agrochemical and Pharmaceutical Scaffolds

The pyridine core is a well-established privileged scaffold in both agrochemical and pharmaceutical research. Patent literature does mention this compound as an intermediate in the synthesis of compounds with potential therapeutic applications, including as anticancer agents and kinase inhibitors. google.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.com This suggests its role as a building block for constructing more complex molecules with desired biological activities. However, detailed synthetic routes and the specific advantages of using this particular isomer over others are often proprietary and not fully disclosed in the public domain. There is a notable lack of information regarding its application as a precursor for agrochemical scaffolds in the available literature.

Ligands in Coordination Chemistry

The presence of two amino groups and a pyridine nitrogen atom suggests that this compound could act as a chelating ligand in coordination chemistry.

Formation of Metal Complexes with Chelating Diamine Ligands

In principle, the two amino groups can coordinate to a metal center to form a stable five-membered chelate ring. The pyridine nitrogen could also participate in coordination, potentially leading to tridentate binding modes or the formation of polynuclear complexes. The electronic properties of the pyridine ring, influenced by the chloro and amino substituents, would affect the coordination strength and the properties of the resulting metal complexes.

Studies on Structural and Magnetic Properties of Metal Complexes

The formation of metal complexes with this compound would be expected to yield materials with interesting structural and magnetic properties. The geometry of the complexes would be dictated by the coordination preferences of the metal ion and the steric and electronic constraints of the ligand. The magnetic properties would depend on the nature of the metal ion and the interactions between metal centers in polynuclear species. However, a review of the scientific literature did not yield any specific studies detailing the synthesis, crystal structure, or magnetic properties of metal complexes involving this compound as a ligand.

Research in Reaction Mechanism Studies

The reactivity of this compound, with its multiple functional groups, could be a subject of interest for reaction mechanism studies. Investigations could focus on the regioselectivity of its reactions, the influence of the chloro and amino groups on the reactivity of the pyridine ring, and the kinetics and thermodynamics of its transformations. At present, such detailed mechanistic studies specifically involving this compound are not available in the public scientific literature.

Development of Novel Small Molecule Scaffolds

The utilization of this compound in the development of novel small molecule scaffolds for applications outside of the clinical and drug development sphere is a specialized area of chemical synthesis. This compound serves as a versatile building block due to its distinct pattern of substitution on the pyridine ring, which features two nucleophilic amino groups and a halogen atom susceptible to displacement or participation in cross-coupling reactions. These functionalities allow for the construction of diverse and complex molecular architectures.

Research in this domain focuses on leveraging the inherent reactivity of this compound to synthesize a variety of heterocyclic systems. The amino groups can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused ring systems. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of dihydropyridine (B1217469) derivatives, which can be further functionalized.

Furthermore, the chlorine atom at the 3-position can be a site for derivatization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents, thereby expanding the chemical space accessible from this starting material. The differential reactivity of the two amino groups and the chloro substituent can be exploited to achieve regioselective transformations, leading to the controlled synthesis of specific isomers.

While detailed research findings on the exclusive use of this compound for non-clinical small molecule scaffolds are not extensively documented in publicly available literature, the principles of heterocyclic chemistry suggest its potential in creating novel molecular frameworks. The resulting scaffolds, possessing a substituted diaminopyridine core, could be investigated for their properties in materials science, for example, as organic light-emitting diode (OLED) materials, sensors, or as ligands for catalysis. The presence of multiple nitrogen atoms and the potential for extended conjugation make these scaffolds interesting candidates for such applications.

The table below illustrates hypothetical reaction pathways for the derivatization of this compound to generate diverse small molecule scaffolds.

Reactant(s)Reaction TypeResulting Scaffold CorePotential Functionalization
1,3-DiketoneCondensationFused PyridodiazepineSubstituents on the diazepine (B8756704) ring
Arylboronic acidSuzuki Coupling3-Aryl-pyridine-2,5-diamineVarious aryl and heteroaryl groups
AlkyneSonogashira Coupling3-Alkynyl-pyridine-2,5-diamineTerminal or internal alkyne moieties
α-HaloketoneHantzsch-type SynthesisSubstituted ImidazopyridineDiverse substituents on the imidazole (B134444) ring

Further exploration into the synthetic utility of this compound is required to fully elucidate its potential in generating novel small molecule scaffolds for materials science and other non-clinical applications. The development of specific reaction conditions and the characterization of the resulting compounds would be essential for advancing this area of research.

Biological Activity and Mechanistic Insights Pre Clinical and in Vitro Focus

Antimicrobial Activity Studies

The antimicrobial potential of compounds derived from or related to the 3-Chloropyridine-2,5-diamine scaffold has been a subject of scientific investigation, with studies focusing on their efficacy against various pathogens.

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new therapeutic agents. nih.gov In this context, derivatives of chlorinated picolinates, which share a structural resemblance to the core of this compound, have been synthesized and evaluated for their antimycobacterial properties. nih.gov A study involving novel diamino phenyl chloropicolinate fettered carboxamides, urea (B33335), and thiourea (B124793) derivatives demonstrated notable in vitro activity against Mycobacterium tuberculosis. nih.gov

Several of these compounds exhibited promising minimum inhibitory concentration (MIC) values, indicating their potential to inhibit the growth of the tuberculosis-causing bacterium. nih.gov Specifically, five of the thirty synthesized compounds showed good MIC values coupled with low cytotoxicity, making them interesting candidates for further development. nih.gov The antimycobacterial activity of these compounds was also correlated with in silico molecular docking studies, which suggested that they may act by inhibiting the MurB enzyme, a crucial component in the mycobacterial cell wall synthesis pathway. nih.gov

Table 1: In Vitro Antimycobacterial Activity of Selected Chloropicolinate Derivatives against M. tuberculosis

Compound MIC (µg/mL)
16 3.12
19 6.25
22 1.56
Isoniazid (Standard) 0.1
Rifampicin (Standard) 0.2

Data sourced from a study on novel diamino phenyl chloropicolinate derivatives. nih.gov

The broader antibacterial potential of compounds structurally related to this compound has also been investigated. One area of interest is the synthesis of cis-3,5-diamino-piperidine (DAP) derivatives, which can be synthesized from 2-chloro-3,5-dinitropyridine, a precursor to this compound. nih.gov These DAP derivatives have been developed as aminoglycoside mimetics that target the bacterial ribosomal decoding site, thereby inhibiting bacterial translation and growth. nih.gov

Furthermore, the coordination of metal ions with diamine ligands can enhance antibacterial activity. nih.govmdpi.com Cobalt(III) complexes with diamine chelate ligands have shown a broad spectrum of antibacterial activity, which is often greater than that of the free ligand. nih.gov This enhanced efficacy is attributed to the structural diversity and potential for interaction with biological molecules like DNA that metal complexes offer. nih.gov

Pyridine (B92270) derivatives, in general, have been a source of compounds with significant antimicrobial activity. mdpi.comnih.gov For instance, certain novel pyridine derivatives have demonstrated high antibacterial activity, with some compounds showing MIC values as low as 0.5 μg/mL against specific bacterial strains, which is more potent than the positive control gatifloxacin. nih.gov

Table 2: General Antibacterial Activity of a Selected Pyridine Derivative

Compound Bacterial Strain MIC (µg/mL)
17d S. aureus ATCC 25923 0.5
Gatifloxacin (Standard) S. aureus ATCC 25923 1.0

Data from a study on novel pyridine derivatives containing an imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole moiety. nih.gov

Enzyme Inhibition Studies (for derivatives/related compounds)

Derivatives and compounds with structural similarities to this compound have been evaluated for their ability to inhibit various enzymes implicated in different disease pathways.

Aldose reductase is an enzyme of the polyol pathway that is implicated in the development of diabetic complications. mdpi.com The inhibition of this enzyme is a therapeutic strategy to prevent or mitigate these complications. nih.gov While direct studies on this compound derivatives are not prevalent, research on other pyridine-containing heterocyclic compounds has identified potent aldose reductase inhibitors. nih.gov For example, a series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were synthesized and found to be potent and selective inhibitors of aldose reductase. nih.gov One of the most active compounds from this series, 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid, exhibited an IC₅₀ value of 0.023 µM, which is more potent than the standard drug epalrestat. nih.gov

Table 3: Aldose Reductase Inhibitory Activity of a Selected Pyrido[3,2-b]pyrazin-3(4H)-one Derivative

Compound IC₅₀ (µM)
4k 0.023
Epalrestat (Standard) Not specified in the study

Data from a study on novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives. nih.gov

D-amino acid oxidase (DAAO) is an enzyme that degrades D-amino acids. nih.gov The inhibition of DAAO has been explored as a therapeutic approach for various neurological conditions. While direct evidence for DAAO inhibition by this compound derivatives is limited, the broader class of pyridine-containing compounds has been investigated for the inhibition of related oxidases, such as monoamine oxidases (MAOs). For instance, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated as MAO inhibitors, with some compounds showing potent and selective inhibition of MAO-B. mdpi.com

Table 4: Monoamine Oxidase B (MAO-B) Inhibitory Activity of a Selected Pyridazinobenzylpiperidine Derivative

Compound MAO-B IC₅₀ (µM)
S5 0.203

Data from a study on pyridazinobenzylpiperidine derivatives. mdpi.com

β-Glucuronidase is an enzyme that has been implicated in various pathological conditions, including certain types of cancer. mdpi.com Therefore, the identification of potent inhibitors of this enzyme is an active area of research. mdpi.comnih.gov Studies on 2-aminopyrimidine (B69317) derivatives, which share the 2-aminopyridine (B139424) substructure with this compound, have revealed significant β-glucuronidase inhibitory activity. mdpi.com In one study, a series of 2-aminopyrimidine derivatives were synthesized, and several compounds were found to be potent inhibitors of the enzyme. mdpi.com One compound, in particular, exhibited an IC₅₀ value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). mdpi.com

Table 5: β-Glucuronidase Inhibitory Activity of a Selected 2-Aminopyrimidine Derivative

Compound IC₅₀ (µM)
24 2.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16

Data from a study on the synthesis and evaluation of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors. mdpi.com

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition (for related quinazoline-diamine scaffolds)

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a known negative regulator of immune signaling pathways. chemrxiv.orgresearchgate.netnih.govresearchgate.net Its inhibition is considered a promising strategy in cancer immunotherapy. chemrxiv.orgresearchgate.netnih.govresearchgate.net Research into quinazoline-2,5-diamine scaffolds, which are structurally related to this compound, has led to the development of potent HPK1 inhibitors. chemrxiv.orgresearchgate.netnih.gov

A study by Shi et al. detailed the design, synthesis, and structure-activity relationship (SAR) of a series of these derivatives. researchgate.net Through several rounds of SAR exploration, compound 9h , which features a 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl substituent, was identified as the most potent compound in the series. chemrxiv.orgresearchgate.net Further biological assessments demonstrated that this compound could effectively inhibit downstream phosphorylation, enhance interleukin-2 (B1167480) (IL-2) production, and counteract prostaglandin (B15479496) E2 (PGE2)-induced immune suppression in human immune cells. researchgate.netnih.govresearchgate.net These findings highlight the potential of the quinazoline-2,5-diamine scaffold as a basis for developing effective HPK1 inhibitors. researchgate.net

CompoundSubstituent (R)HPK1 IC50 (nM)
7a Carbonyl analogueVery low activity
9h 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ylMost potent in series

This table is illustrative of the structure-activity relationship findings where specific inhibitory concentrations for a range of compounds would be detailed in the full study. Compound 7a's low activity highlighted the importance of the scaffold's conformation. researchgate.net

Antioxidant and Antiglycation Activities (for derivatives)

Derivatives of pyridine diamines, such as imidazo[4,5-b]pyridine benzohydrazones, have been synthesized and evaluated for their antioxidant and antiglycation potential. Glycation is a non-enzymatic reaction between proteins and sugars that can lead to the formation of advanced glycation end products (AGEs), which are implicated in various diseases.

In one study, a series of thirty novel imidazo[4,5-b]pyridine benzohydrazones were synthesized from a pyridine diamine precursor. The antioxidant activity was assessed using DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays. The results indicated a correlation between the antioxidant effect and the antiglycation activity, suggesting that the antioxidative properties of these compounds contribute to their ability to inhibit glycation. Specifically, compounds with di- and trihydroxy substitutions showed promising activity, with one compound demonstrating an antiglycation IC50 value of 140.16 ± 0.36 μM.

Activity AssessedMethodKey Finding
Antioxidant DPPH radical scavenging, FRAPActivity correlates with antiglycation potential.
Antiglycation In vitro assayDihydroxy and trihydroxy substituted compounds showed good activity.

Mechanistic Investigations at the Cellular/Molecular Level (In Vitro)

Molecular Docking Analysis with Biological Targets (e.g., MurB inhibitors)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target. This method has been applied to pyridine-containing scaffolds to explore their potential as inhibitors of various enzymes, including those essential for bacterial survival.

One such target is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in the biosynthesis of peptidoglycan in bacteria. nih.gov While direct docking studies for this compound with MurB are not specified in the provided context, studies on other novel inhibitors reveal the mechanism. For instance, a series of 3,5-dioxopyrazolidines were identified as potent MurB inhibitors that bind to the active site adjacent to the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Docking simulations for other pyridine derivatives against different targets, such as telomerase and the main protease of SARS-CoV-2, have successfully determined probable binding models and interactions with key residues in the active site. mdpi.comnih.gov These computational studies are crucial for understanding structure-activity relationships and for the rational design of more potent inhibitors. mdpi.comnih.gov

Modulation of Cellular Pathways (e.g., phosphorylation, IL-2 secretion, PGE2-induced immune suppression)

As established through the study of related quinazoline-diamine scaffolds, potent HPK1 inhibitors can significantly modulate immune cell pathways. researchgate.netnih.govresearchgate.net HPK1 negatively regulates T-cell receptor (TCR) signaling. nih.gov Inhibition of HPK1 kinase activity has been shown to enhance TCR signaling and cytokine secretion. nih.gov

In vitro studies using human immune cells demonstrated that the potent derivative 9h could strongly inhibit the downstream phosphorylation events that are typically suppressed by HPK1. chemrxiv.orgresearchgate.net Furthermore, this inhibition led to a notable increase in the secretion of IL-2, a cytokine crucial for T-cell proliferation and activation. chemrxiv.orgresearchgate.netnih.gov The compound was also shown to effectively reverse the immunosuppressive effects of Prostaglandin E2 (PGE2). chemrxiv.orgresearchgate.netnih.govresearchgate.net PGE2 is a lipid mediator often found in the tumor microenvironment that can suppress the activity of various immune cells. nih.govnih.gov By overcoming this suppression, these HPK1 inhibitors can help restore anti-tumor immune responses. researchgate.netresearchgate.net

Cellular PathwayEffect of HPK1 InhibitionReference
Downstream Phosphorylation Strongly inhibited chemrxiv.orgresearchgate.net
IL-2 Secretion Augmented chemrxiv.orgresearchgate.netnih.gov
PGE2-Induced Immune Suppression Reversed chemrxiv.orgresearchgate.netnih.govresearchgate.net

Potential for Preclinical Agent Development (Explicitly excluding clinical trials)

The in vitro and mechanistic data for this compound and its related scaffolds, particularly quinazoline-2,5-diamines, indicate a strong foundation for preclinical agent development. The demonstrated potency of derivatives in inhibiting HPK1, a key target in immuno-oncology, makes this chemical class a valuable starting point for the discovery of novel cancer immunotherapies. chemrxiv.orgresearchgate.netdrpress.org

The ability of these compounds to enhance T-cell function, evidenced by increased IL-2 secretion and reversal of PGE2-mediated immune suppression, provides a clear mechanism for their potential therapeutic benefit. researchgate.netnih.govresearchgate.net Furthermore, the antioxidant and antiglycation activities observed in related pyridine derivatives suggest a broader potential utility in disease contexts associated with oxidative stress and AGE formation. The use of molecular docking and detailed SAR studies provides a rational pathway for optimizing the potency, selectivity, and drug-like properties of these compounds. researchgate.netmdpi.com Collectively, these findings support the continued preclinical investigation of this scaffold as a source of tool compounds and potential therapeutic leads.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloropyridine-2,5-diamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves chlorination of pyridine precursors or functionalization of diaminopyridine derivatives. Key steps include:

  • Chlorination : Use of POCl₃ or SOCl₂ under reflux conditions, with careful temperature control to avoid over-chlorination .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Optimization : Adjust stoichiometry of chlorinating agents and monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm amine proton environments and aromatic substitution patterns. Compare chemical shifts with computational predictions (e.g., DFT) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 158.035) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of amine groups.
  • Light Sensitivity : Use amber vials to avoid photodegradation, as chloro-aromatic compounds are prone to UV-induced reactions .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) for long-term storage; use anhydrous DMSO or DMF for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, regression models) to analyze pooled data from multiple studies, accounting for batch effects .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or CH₃) to evaluate substituent effects on bioactivity .

Q. What computational strategies predict the reactivity of this compound in catalytic cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., Buchwald-Hartwig amination) to identify transition states and energy barriers .
  • Molecular Docking : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and reactivity in polar vs. nonpolar media .

Q. How does the chloro substituent influence regioselectivity in subsequent functionalization reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing Cl group directs electrophilic substitution to the para position relative to the amine groups.
  • Catalytic Systems : Use Pd/XPhos catalysts for Suzuki-Miyaura coupling at the 4-position, leveraging steric hindrance from Cl .
  • Kinetic Studies : Monitor reaction intermediates via in-situ IR or NMR to map substituent-directed pathways .

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Reactant of Route 1
3-Chloropyridine-2,5-diamine
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Reactant of Route 2
3-Chloropyridine-2,5-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.